molecular formula C12H14BrNO B1600828 (4-Bromophenyl)(piperidin-4-yl)methanone CAS No. 746550-66-3

(4-Bromophenyl)(piperidin-4-yl)methanone

Cat. No. B1600828
CAS RN: 746550-66-3
M. Wt: 268.15 g/mol
InChI Key: NVAKSNKROARJQQ-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is also known as 4-(4-Bromo-benzoyl)-piperidine .


Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(piperidin-4-yl)methanone” consists of a bromophenyl group attached to a piperidinyl group through a methanone linkage . The exact structure could not be retrieved from the search results.


Physical And Chemical Properties Analysis

“(4-Bromophenyl)(piperidin-4-yl)methanone” has a molecular weight of 268.15 . Additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Antiplasmodial Agents

(4-Bromophenyl)(piperidin-4-yl)methanone: and its derivatives have been studied for their potential as antiplasmodial agents . The search for new antimalarial molecules is critical due to the emergence of resistance to current treatments. Piperidine derivatives, including those with a (4-bromophenyl) moiety, have shown promising activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds could serve as leads for the development of novel antimalarial drugs.

Pharmacology: Drug Design and Synthesis

Piperidine structures are integral in the design of various pharmaceuticals . The piperidine ring, often found in alkaloids and other bioactive compounds, is a common motif in drugs. The incorporation of a (4-bromophenyl) group into piperidine-based compounds can enhance their pharmacological properties, making them valuable in drug synthesis and design.

Chemistry: Synthesis of Complex Molecules

In synthetic chemistry, (4-Bromophenyl)(piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules . Its reactivity allows for various modifications, leading to the creation of compounds with potential applications in different chemical domains, including the development of new catalysts, ligands, or organic conduct

properties

IUPAC Name

(4-bromophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAKSNKROARJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525107
Record name (4-Bromophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(piperidin-4-yl)methanone

CAS RN

746550-66-3
Record name (4-Bromophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-[4-(4-bromo-benzoyl)-piperidin-1-yl]-2,2,2-trifluoroethanone (11.6 g, 31.9 mmol) (Palani A.; et al., J. Med. Chem., 2001, 44, 3339-3342) in MeOH (60 mL) and H2O (15 mL) at room temperature was added K2CO3 (10.0 g, 72.5 mmol) and the mixture was stirred for 16 hours to give (4-bromophenyl)-piperidin-4-yl-methanone as a pale yellow solid (7.81 g, 96%) following work-up and purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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